![molecular formula C9H16N2O4S B6340047 [2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-10-1](/img/structure/B6340047.png)
[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Methanotrophs as a Valuable Resource
Methanotrophs are bacteria that use methane as their sole carbon source, offering a wide range of biotechnological applications. They are capable of generating products such as single-cell protein, biopolymers, nanotechnology components, soluble metabolites (including methanol), lipids, growth media, and vitamin B12. These bacteria can be genetically engineered to produce novel compounds and have applications in bioremediation, chemical transformation, and potentially in electricity generation, showcasing the extensive potential of using methane as a carbon source in various fields of scientific research (Strong, Xie, & Clarke, 2015).
Advances in Methane to Methanol Conversion
The direct oxidation of methane to methanol has seen significant advances, highlighting the challenges and opportunities in catalysis for a more efficient and environmentally friendly conversion process. This includes the exploration of both heterogeneous and homogeneous oxidation processes, with a focus on developing catalysts that can overcome the activation barriers of methane and control the conversion process to favor methanol production. Such advancements could lead to greener and more efficient industrial processes for utilizing methane (Han et al., 2016).
Microbial Communities Mediating Methane Oxidation
The anaerobic oxidation of methane (AOM) with sulfate is a critical process in marine environments, mediated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. Understanding the lipid biomarker signatures of these microbial communities can aid in the chemotaxonomic identification of AOM processes, providing insights into the microbial mediation of methane oxidation and its importance in controlling methane emissions in marine environments (Niemann & Elvert, 2008).
Mechanism of Action
Mode of Action
Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
Methanesulfonates, including this compound, are known to be involved in various biological processes due to their alkylating properties . .
Pharmacokinetics
As a general rule, the ADME properties of a compound significantly impact its bioavailability and therapeutic potential
Biochemical Analysis
Biochemical Properties
[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound can localize to the mitochondria, where it affects mitochondrial function and energy production . Additionally, it may be found in the nucleus, where it can influence gene expression .
properties
IUPAC Name |
[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-15-5-3-4-11-8(7-12)6-10-9(11)16(2,13)14/h6,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUIJESGQNGBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

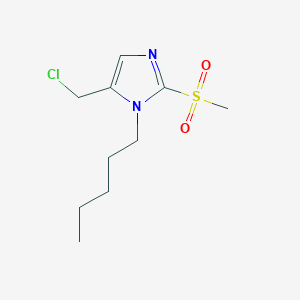
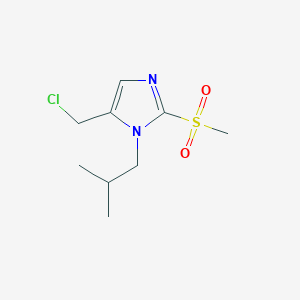
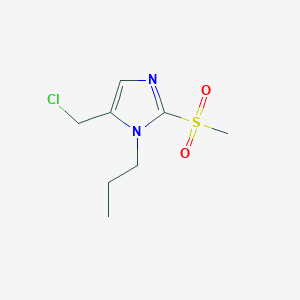
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
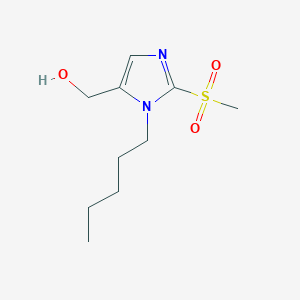
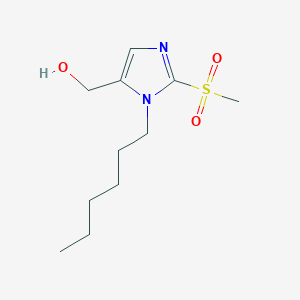
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)